molecular formula C17H20N6O B3000855 2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine CAS No. 2379972-57-1

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine

Cat. No.: B3000855
CAS No.: 2379972-57-1
M. Wt: 324.388
InChI Key: YELYUWPXFLVIJI-UHFFFAOYSA-N
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Description

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is a complex organic compound that features a triazolopyridazine moiety fused with a piperidine ring and linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine involves multiple steps, typically starting with the formation of the triazolopyridazine core. This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridazine precursors . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyridine ring through etherification reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine is unique due to its combination of the triazolopyridazine, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-13-10-15(4-7-18-13)24-11-14-5-8-22(9-6-14)17-3-2-16-20-19-12-23(16)21-17/h2-4,7,10,12,14H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELYUWPXFLVIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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